molecular formula C24H52O4Si B094808 Tetrakis(2-methylpentyl) silicate CAS No. 18765-32-7

Tetrakis(2-methylpentyl) silicate

Cat. No.: B094808
CAS No.: 18765-32-7
M. Wt: 432.8 g/mol
InChI Key: YDKTYXHLGONSAS-UHFFFAOYSA-N
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Description

Tetrakis(2-methylpentyl) silicate is an organosilicon compound with the molecular formula C₂₄H₅₂O₄Si (inferred from structural analogs like tetrakis(2-ethylbutyl) silicate ). It consists of a central silicon atom bonded to four 2-methylpentyloxy groups. These branched alkyl substituents confer high hydrophobicity, thermal stability, and low volatility compared to smaller silicate esters. Applications likely include lubricants, polymer additives, or hydrophobic coatings due to its bulky alkyl chains .

Properties

CAS No.

18765-32-7

Molecular Formula

C24H52O4Si

Molecular Weight

432.8 g/mol

IUPAC Name

tetrakis(2-methylpentyl) silicate

InChI

InChI=1S/C24H52O4Si/c1-9-13-21(5)17-25-29(26-18-22(6)14-10-2,27-19-23(7)15-11-3)28-20-24(8)16-12-4/h21-24H,9-20H2,1-8H3

InChI Key

YDKTYXHLGONSAS-UHFFFAOYSA-N

SMILES

CCCC(C)CO[Si](OCC(C)CCC)(OCC(C)CCC)OCC(C)CCC

Canonical SMILES

CCCC(C)CO[Si](OCC(C)CCC)(OCC(C)CCC)OCC(C)CCC

Synonyms

SILICICACID,TETRA-2-METHYL-1-PENTYLESTER

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Silicate Esters

Structural and Molecular Properties

The table below summarizes key structural and molecular parameters of tetrakis(2-methylpentyl) silicate and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Substituent Type Key Structural Features
This compound C₂₄H₅₂O₄Si Not available ~432 Branched alkyl (C₆) High hydrophobicity, low polarity
Tetraethyl silicate C₈H₂₀O₄Si 78-10-4 208.33 Linear alkyl (C₂) Volatile, used in sol-gel processes
Tetraglycidyl silicate C₁₂H₂₀O₈Si 3214-67-3 328.36 Epoxy-functional Crosslinking agent in epoxy resins
Tetrakis(4-methylphenyl) silicate C₂₈H₂₈O₄Si 16714-41-3 468.6 Aromatic (aryl) High thermal stability, electronics
Tetrakis(2-ethylbutyl) silicate C₂₄H₅₂O₄Si Not available ~432 Branched alkyl (C₆) Lubricant additive, low volatility
Tetrakis(2,2,2-trifluoroethyl) silicate C₈H₁₂F₁₂O₄Si 338-39-6 504.26 Fluorinated alkyl Chemical resistance, specialty coatings

Key Observations :

  • Branching vs. Linearity : Branched alkyl groups (e.g., 2-methylpentyl, 2-ethylbutyl) enhance hydrophobicity and reduce crystallinity compared to linear analogs like tetraethyl silicate .
  • Functional Groups : Epoxy groups in tetraglycidyl silicate enable polymerization, while fluorinated substituents (e.g., trifluoroethyl) improve chemical resistance .
  • Aromatic vs. Aliphatic : Aryl-substituted silicates (e.g., 4-methylphenyl) exhibit higher thermal stability (~300°C decomposition) due to rigid aromatic rings .

Physicochemical and Application-Based Comparison

Thermal Stability
  • This compound : Estimated decomposition temperature >200°C (inferred from branched alkyl analogs ).
  • Tetrakis(4-methylphenyl) silicate : Stable up to 300°C, making it suitable for high-temperature electronic applications .
  • Tetraethyl silicate : Lower thermal stability (~160°C decomposition), limiting use in high-heat environments .
Solubility and Hydrophobicity
  • Branched alkyl silicates (e.g., 2-methylpentyl, 2-ethylbutyl) are insoluble in water but soluble in nonpolar solvents like hexane .
  • Fluorinated derivatives (e.g., trifluoroethyl) show unique solubility in both polar aprotic and fluorinated solvents .

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